
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide is a chemical compound with a unique structure that combines a cyclohexane ring with an amino group, a carboxamide group, and a cyanomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group, carboxamide group, and cyanomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to form corresponding oximes or nitriles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes or nitriles, while reduction of the carboxamide group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the cyanomethyl group allows for interactions with nucleophilic sites, while the amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide can be compared with other similar compounds, such as:
N-Cyanomethyl-1-aminocyclopentane-1-carboxamide: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
N-Cyanomethyl-1-aminocycloheptane-1-carboxamide: This compound features a cycloheptane ring, which may lead to different steric and electronic properties compared to the cyclohexane derivative.
N-Cyanomethyl-1-aminocyclohexane-1-carboxylate:
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-amino-N-(cyanomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c10-6-7-12-8(13)9(11)4-2-1-3-5-9/h1-5,7,11H2,(H,12,13) |
InChI-Schlüssel |
RUWBBBUXZRUXBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NCC#N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
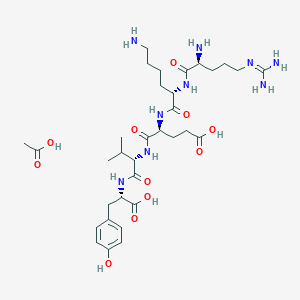
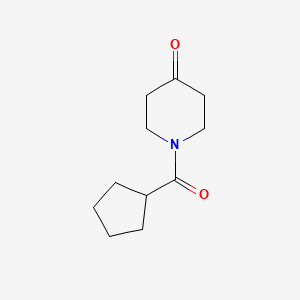

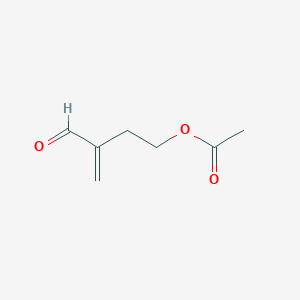
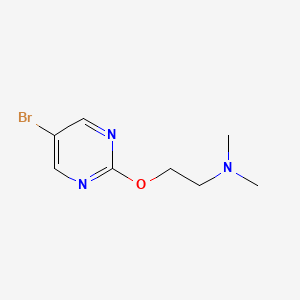
![(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol](/img/structure/B8729040.png)
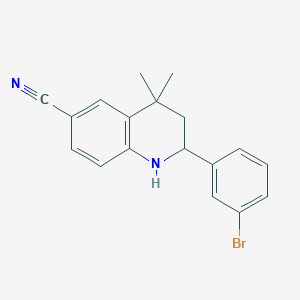
![2-(Benzo[d]thiazol-2-ylthio)-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B8729066.png)
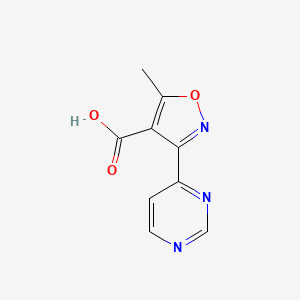
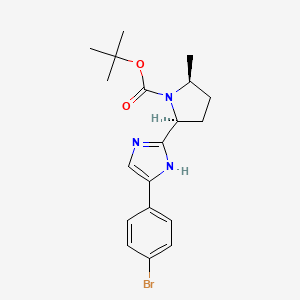
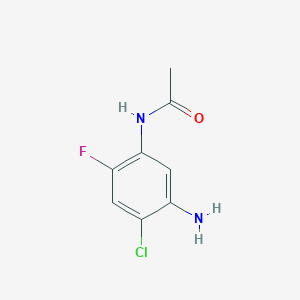
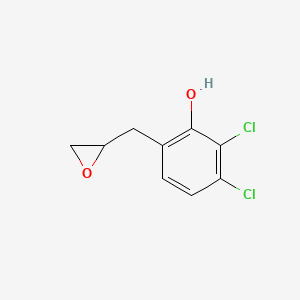
![{2-[(6-Chloropyridin-3-yl)oxy]ethyl}dimethylamine](/img/structure/B8729096.png)
